molecular formula C15H19NO3 B3021310 (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1415811-48-1

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B3021310
CAS RN: 1415811-48-1
M. Wt: 261.32 g/mol
InChI Key: NYSYCGLAGQIEDC-GXTWGEPZSA-N
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Description

This compound belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . The orientation of the chiral atoms in the molecule is determined by the (2S,3S) configuration .

Scientific Research Applications

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid has been studied for its potential pharmacological activity. It has been investigated for its ability to modulate biochemical and physiological processes, such as the modulation of enzyme activity, the regulation of gene expression, and the modulation of signal transduction pathways. In addition, this compound has been studied for its ability to act as a prodrug, meaning that it can be converted to an active drug form in the body.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is not completely understood. However, it is believed that this compound is able to modulate biochemical and physiological processes by binding to specific receptors on cells. This compound is thought to interact with these receptors in a manner that is similar to that of other small molecules, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate biochemical and physiological processes. It has been found to be able to modulate enzyme activity, regulate gene expression, and modulate signal transduction pathways. In addition, this compound has been found to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid has several advantages for laboratory experiments. It is a chiral molecule, meaning that it can be used to study the effects of chirality on biochemical and physiological processes. In addition, this compound is relatively easy to synthesize and is stable in a wide range of conditions. However, this compound has several limitations for laboratory experiments. It is a relatively large molecule, making it difficult to study in detail. In addition, this compound is a relatively new molecule, meaning that there is still much to be learned about its biochemical and physiological effects.

Future Directions

The potential future directions for (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid are numerous. Further research could be conducted to investigate its pharmacological activity, its mechanism of action, and its ability to modulate biochemical and physiological processes. In addition, this compound could be further studied for its potential therapeutic applications, such as the treatment of cancer, inflammation, and neurological disorders. Finally, this compound could be used as a building block for the synthesis of novel compounds of interest.

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSYCGLAGQIEDC-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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